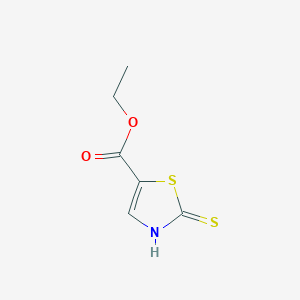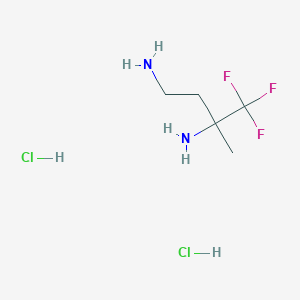
5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione: is a synthetic organic compound with the molecular formula C8H2F2N2O4. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is characterized by the presence of two fluorine atoms, a nitro group, and a dihydroindole structure, making it a valuable molecule in various chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Chemistry: 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorine and nitro groups on biological activity. It serves as a model compound in the development of new pharmaceuticals and agrochemicals .
Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of anti-inflammatory, anticancer, and antimicrobial agents. Its ability to interact with biological targets makes it a promising candidate for drug discovery .
Industry: In the industrial sector, 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The exact interaction and resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the biological context.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione typically involves the nitration of 5,6-difluoroindole-2,3-dione. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione involves large-scale nitration processes. The reaction is conducted in stainless steel reactors equipped with cooling systems to maintain the required temperature. The product is then purified through recrystallization or chromatography to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione can undergo oxidation reactions to form corresponding oxides.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroindole oxides.
Reduction: Formation of 5,6-difluoro-7-amino-2,3-dihydro-1H-indole-2,3-dione.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione
- 7-nitro-2,3-dihydro-1H-indole-2,3-dione
- 5,6-dichloro-7-nitro-2,3-dihydro-1H-indole-2,3-dione
Comparison: 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. Compared to its analogs, the fluorine atoms enhance its stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity .
Propiedades
IUPAC Name |
5,6-difluoro-7-nitro-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2O4/c9-3-1-2-5(11-8(14)7(2)13)6(4(3)10)12(15)16/h1H,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCGUBSCJFKRMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)[N+](=O)[O-])NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251925-00-4 |
Source


|
| Record name | 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2357132.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2357137.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)



![5-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)
![1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2357147.png)

